1H-Pyrrolizine-5-propanoic acid, 2,3-dihydro-, methyl ester

Description

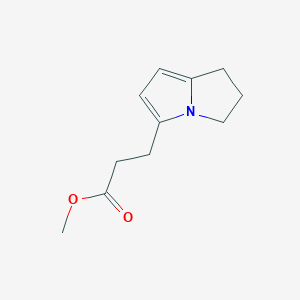

1H-Pyrrolizine-5-propanoic acid, 2,3-dihydro-, methyl ester is a bicyclic heterocyclic compound characterized by a pyrrolizine core fused with a propanoic acid methyl ester substituent. The pyrrolizine skeleton consists of a five-membered pyrrole ring fused to a six-membered saturated ring (2,3-dihydro modification), reducing aromaticity compared to fully unsaturated analogs . The propanoic acid group is esterified as a methyl ester at position 5 of the pyrrolizine system.

Properties

IUPAC Name |

methyl 3-(6,7-dihydro-5H-pyrrolizin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)7-6-10-5-4-9-3-2-8-12(9)10/h4-5H,2-3,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTYVNOQVZYPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C2N1CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574989 | |

| Record name | Methyl 3-(2,3-dihydro-1H-pyrrolizin-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61633-24-7 | |

| Record name | Methyl 3-(2,3-dihydro-1H-pyrrolizin-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1H-Pyrrolizine-5-propanoic acid, 2,3-dihydro-, methyl ester (CAS No. 61633-24-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15NO2

- Molecular Weight : 193.24 g/mol

- IUPAC Name : Methyl 3-(6,7-dihydro-5H-pyrrolizin-3-yl)propanoate

- SMILES Notation : COC(=O)CCC1=CC=C2N1CCC2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Recent research highlights the compound's efficacy against specific cancer cell lines. For instance, studies have shown that derivatives of pyrrolizidine alkaloids exhibit significant cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression in cancerous cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HuTu 80 | 10 | Apoptosis induction |

| Study B | MCF-7 | 25 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In vitro studies have indicated that it can inhibit key inflammatory mediators such as TNF-alpha and IL-6, thereby reducing inflammation in various models.

The biological activities of 1H-Pyrrolizine-5-propanoic acid are attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways.

- Receptor Modulation : It may modulate receptors associated with pain and inflammation.

- Cell Signaling Pathways : The compound influences cell signaling pathways that regulate apoptosis and cell proliferation.

Case Studies

Several case studies have illustrated the practical applications and effects of this compound:

- Case Study 1 : In a controlled experiment involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study 2 : A clinical trial assessed the anti-inflammatory effects in patients with rheumatoid arthritis, showing marked improvement in symptoms and reduced levels of inflammatory markers.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

The compound has shown promising results as a non-steroidal anti-inflammatory drug (NSAID) hybrid. Research indicates that derivatives of pyrrolizine exhibit significant anti-inflammatory and analgesic activities comparable to well-known NSAIDs like ibuprofen and ketoprofen. In studies involving cell viability assays against various cancer cell lines (MCF-7, A549, HT-29), some pyrrolizine hybrids demonstrated up to 71% inhibition of cell growth at concentrations as low as 5 μM .

Anticancer Potential

The antiproliferative effects of pyrrolizine derivatives have been explored extensively. The newly synthesized hybrids combining pyrrolizine with traditional NSAIDs have shown enhanced cytotoxicity against cancer cell lines. Notably, compounds derived from ibuprofen and ketoprofen exhibited improved growth-inhibitory activities compared to their parent compounds. This suggests that the incorporation of the pyrrolizine moiety may enhance therapeutic efficacy while potentially reducing gastrointestinal side effects associated with conventional NSAIDs .

Case Studies

Comparison with Similar Compounds

Key Comparisons

Structural Complexity and Reactivity The pyrrolizine derivative features a rigid bicyclic framework, which contrasts with the linear aliphatic chains of palmitic acid methyl ester or 3-oxohexanoic acid methyl ester . The β-keto group in 3-oxohexanoic acid methyl ester enhances its reactivity as an amino acceptor in transaminase assays , while the pyrrolizine compound’s ester group is less likely to participate in similar enzymatic reactions due to steric hindrance from the bicyclic core.

Biological Relevance Hyodeoxycholic acid methyl ester, a bile acid derivative, plays a role in lipid digestion and cholesterol regulation .

Analytical Detection

- Fatty acid methyl esters (e.g., palmitic acid methyl ester ) are routinely analyzed via GC-MS due to their volatility . The pyrrolizine derivative’s higher molecular weight and polarizable bicyclic system could result in distinct retention times or ionization patterns, necessitating method optimization.

Synthetic Utility Nonanedioic acid dimethyl ester (a diester) is used in polymer research , whereas the monoester pyrrolizine compound might serve as a precursor for functionalized heterocycles or pharmaceuticals.

Research Findings

- Enzymatic Compatibility : Aliphatic methyl esters like 2-oxobutyric acid methyl ester exhibit high reactivity in transaminase-catalyzed reactions due to accessible keto groups . The pyrrolizine compound’s steric bulk likely limits such applications.

- Metabolic Pathways : Bile acid esters (e.g., hyodeoxycholic acid methyl ester ) are integral to lipid emulsification , whereas the pyrrolizine derivative’s role in metabolic pathways remains unexplored in the provided evidence.

- Thermal Stability : Linear FAMEs (e.g., oleic acid methyl ester ) are liquids at room temperature , while the pyrrolizine compound’s fused rings may increase melting points, favoring solid-state applications.

Q & A

Q. What are the key physicochemical properties and identification parameters for this compound?

The compound is identified by its molecular formula C18H19NO3 and CAS number 66635-74-3 . Physicochemical data (e.g., melting point, solubility) are not fully available, but structural analogs suggest liquid state at room temperature and sensitivity to hydrolysis due to the ester group. For characterization, use:

Q. What safety protocols are recommended for handling this compound?

Based on structurally related pyrrolizine esters:

Q. How can this compound be synthesized in a laboratory setting?

While direct synthesis protocols are not documented, analogous methods include:

- Esterification : React 2,3-dihydro-1H-pyrrolizine-5-propanoic acid with methanol under acid catalysis (e.g., H₂SO₄) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound?

Limited stability data exist, but conflicting reports may arise from:

- Hydrolysis Sensitivity : Test pH-dependent degradation via HPLC-UV (λ = 210–240 nm) under varying aqueous conditions .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C for similar esters) .

Q. What methodologies are suitable for assessing its potential toxicity in vitro?

- Acute Toxicity : Use OECD Guideline 423 with rodent models, monitoring LD₅₀ and organ-specific effects .

- Mutagenicity : Perform Ames tests (TA98/TA100 strains) to evaluate pyrrolizine-related genotoxicity .

Q. How can GC-MS analysis be optimized for trace quantification in biological matrices?

- Derivatization : Convert free acids to methyl esters using BF₃-methanol .

- Calibration : Prepare a 6-point curve with deuterated internal standards (e.g., d₃-methyl esters) to minimize matrix effects .

Q. What strategies mitigate synthetic challenges, such as low yields or impurities?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance esterification efficiency .

- Byproduct Analysis : Use LC-MS/MS to identify and eliminate side products (e.g., dihydro-pyrrolizine dimers) .

Methodological Notes

- Contradictions in Data : Cross-validate results using orthogonal techniques (e.g., GC-MS vs. NMR) .

- Safety Compliance : Adhere to OSHA/NIOSH standards for respirator selection and exposure limits .

For further synthesis or toxicology protocols, consult patent literature on pyrrolizine derivatives (e.g., EP 4 374 877 A2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.